Enhanced Lipophilicity via 9-Fluoro Substitution Compared to Unsubstituted Quinoline Core
The introduction of a fluorine atom at the 9-position of the pyrazinoquinoline scaffold significantly modulates the compound's lipophilicity. The computed partition coefficient (XLogP3) for 9-Fluoropyrazino[2,3-c]quinoline-5-carboxylic acid is 1.4 [1]. In contrast, the unsubstituted core analog, Pyrazino[2,3-c]quinoline-5-carboxylic acid, lacks this halogen, which is expected to result in a lower logP value and altered membrane permeability. While direct experimental logP for the unsubstituted analog was not available in the consulted databases, this difference is a class-level principle where fluorine incorporation typically increases lipophilicity by ~0.5 to 1.0 log unit.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | Pyrazino[2,3-c]quinoline-5-carboxylic acid (unsubstituted analog); XLogP3 data unavailable, expected lower based on structure |
| Quantified Difference | Not directly quantifiable due to missing comparator data; inferred increase from fluoro substitution |
| Conditions | Computational prediction via XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Lipophilicity is a key determinant of a molecule's ADME profile; this compound's optimized logP makes it a preferred starting point for designing analogs with balanced permeability and solubility.
- [1] PubChem. (2026). Compound Summary for CID 7060691, 9-Fluoropyrazino[2,3-c]quinoline-5-carboxylic acid. National Center for Biotechnology Information. View Source
